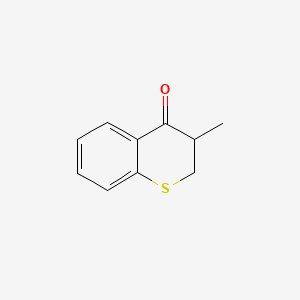

Thiochroman-4-one, 3-methyl-

Description

Historical Context and Evolution of Thiochroman (B1618051) Chemistry

The chemistry of thiochromans, the sulfur-containing analogues of chromans, has been a subject of study for many years, although not as extensively as their oxygen counterparts. acs.org The core structure, thiochroman, consists of a dihydropyran ring fused to a benzene (B151609) ring, with the oxygen atom replaced by a sulfur atom. The development of synthetic routes to thiochroman-4-ones has been a key aspect of this evolution.

Early methods for synthesizing the thiochroman-4-one (B147511) core often involved multi-step procedures. nih.gov A common approach was the reaction of thiophenols with β-halopropionic acids or β-propiolactone, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone. nih.govresearchgate.net These methods, while effective, sometimes suffered from moderate yields. nih.gov Over time, more direct and efficient synthetic protocols have been developed. For instance, one-step methods using α,β-unsaturated acids and thiophenol in the presence of an acid catalyst like methanesulfonic acid have been reported, though initial yields were low. nih.gov

A significant advancement in the synthesis of thiochroman-4-ones has been the use of microwave-assisted organic synthesis. This technique has been employed to improve reaction times and yields. For example, a microwave-assisted protocol for the synthesis of 2- and 3-methylthiochroman-4-ones has been developed using superacid-catalyzed alkylation followed by cyclic acylation. acs.orgnih.govacs.org This demonstrates the ongoing efforts to refine and improve the synthesis of this important class of heterocyclic compounds.

Significance of the Thiochroman-4-one Scaffold in Organic Synthesis

The thiochroman-4-one scaffold is a valuable building block in organic synthesis due to its versatile chemical reactivity and its presence in various biologically active molecules. acs.orgresearchgate.netacs.orgmdpi.com These compounds serve as precursors for the synthesis of a wide range of heterocyclic systems, including pyrazoles, imidazoles, thiazoles, and pyridines. acs.orgresearchgate.net The reactivity of the thiochroman-4-one core, with its ketone functionality and adjacent methylene (B1212753) group, allows for a variety of chemical transformations.

Furthermore, thiochroman-4-one derivatives have been identified as having potential applications in medicinal chemistry. They have been investigated for various biological activities, including antifungal, cytotoxic, and antileishmanial properties. acs.orgnih.govacs.orgmdpi.comresearchgate.net For example, certain substituted thiochromanones have been shown to induce apoptosis in tumor cells. acs.org The structural similarity of thiochromanones to chromones, a well-known class of privileged scaffolds in medicinal chemistry, suggests that they could be a source of new therapeutic agents. nih.govresearchgate.net

Specific Research Focus on 3-Methylthiochroman-4-one

3-Methylthiochroman-4-one has been a subject of specific research interest, particularly in the context of developing new synthetic methodologies and exploring its chemical reactivity. The introduction of a methyl group at the 3-position influences the electronic and steric properties of the molecule, which can affect its reactivity and the stereochemical outcome of reactions.

One area of focus has been the synthesis of 3-methylthiochroman-4-one itself. An efficient microwave-assisted, one-pot synthesis from benzenethiols and methacrylic acid using a superacid catalyst has been reported. acs.orgnih.govacs.org This method provides a direct route to 3-methylthiochroman-4-ones with good selectivity and yield. acs.orgnih.gov

The reactivity of 3-methylthiochroman-4-one has also been investigated. For instance, the base-catalyzed methylation of 3-methylthiochroman-4-one has been studied, which led to the discovery of an unusual rearrangement product. cdnsciencepub.comresearchgate.net This highlights the interesting and sometimes unexpected chemistry that can arise from this particular scaffold.

Overview of Key Research Areas and Methodologies Pertaining to 3-Methylthiochroman-4-one

Research pertaining to 3-methylthiochroman-4-one has primarily revolved around its synthesis and the study of its chemical transformations. A key methodology that has been successfully applied is microwave-assisted organic synthesis, which has enabled the development of efficient protocols. acs.orgnih.govacs.orgcoloradocollege.edu

Spectroscopic techniques are crucial for the characterization of 3-methylthiochroman-4-one and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is essential for structure elucidation. cdnsciencepub.com However, it has been noted that there is a scarcity of ¹³C NMR data for many common sulfur-containing compounds, including derivatives of thiochroman-4-one. cdnsciencepub.com

The primary research areas involving 3-methylthiochroman-4-one can be summarized as:

Development of novel synthetic routes: This includes the use of modern techniques like microwave irradiation and superacid catalysis to improve efficiency and yield. acs.orgnih.govacs.orgcoloradocollege.edu

Investigation of its chemical reactivity: This involves studying reactions such as alkylation and exploring the potential for rearrangements and the formation of novel structures. cdnsciencepub.comresearchgate.net

Use as a building block for more complex molecules: While less explored specifically for the 3-methyl derivative compared to the general thiochroman-4-one scaffold, its potential as a precursor for other heterocyclic systems remains an area of interest.

Data Tables

Table 1: Physical and Chemical Properties of Thiochroman-4-one

| Property | Value | Reference |

| Molecular Formula | C₉H₈OS | nih.gov |

| Molecular Weight | 164.22 g/mol | sigmaaldrich.com |

| Melting Point | 28-30 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 154 °C/12 mmHg (lit.) | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.6395 (lit.) | sigmaaldrich.comchemicalbook.com |

| CAS Number | 3528-17-4 | nih.govsigmaaldrich.comchemicalbook.com |

Table 2: Selected Research on the Synthesis of 3-Methylthiochroman-4-one

| Research Focus | Methodology | Key Findings | Reference |

| One-pot synthesis | Microwave-assisted superacid-catalyzed alkylation/cyclization of benzenethiols and methacrylic acid | Efficient and direct route to 3-methylthiochroman-4-ones in good selectivity and yield. | acs.orgnih.govacs.org |

| Base-catalyzed methylation | Treatment with methyl iodide and potassium t-butoxide | Formation of an unusual eight-membered cyclic ketone as a rearrangement product. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJJYQRFPYKZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-17-5 | |

| Record name | 2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Strategic Synthetic Methodologies for 3 Methylthiochroman 4 One

Classical Approaches to Thiochroman-4-one (B147511) Core Synthesis Applied to 3-Methylated Derivatives

Traditional methods for constructing the thiochroman-4-one scaffold have been adapted for the synthesis of its 3-methyl derivative, primarily relying on intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Acylation of 3-(Phenylthio)propanoic Acids

A well-established route to thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. In the context of synthesizing the 3-methyl derivative, this would involve the cyclization of 3-(phenylthio)butanoic acid. This reaction is typically promoted by a strong acid, which facilitates the electrophilic attack of the acyl group onto the aromatic ring.

The general approach involves two main variations: the acid-catalyzed cyclodehydration of the carboxylic acid itself or the Lewis acid-mediated cyclization of the corresponding acyl chloride. researchgate.net In the former, a strong protic acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) is often employed to drive the reaction. masterorganicchemistry.com The latter approach, using the acyl chloride, typically utilizes a Lewis acid such as aluminum chloride (AlCl₃) to activate the acyl group for the intramolecular aromatic substitution. researchgate.netsigmaaldrich.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting 3-methylthiochroman-4-one.

| Precursor | Catalyst/Reagent | Product | Reference |

| 3-(Phenylthio)butanoic acid | Strong Acid (e.g., PPA, MSA) | 3-Methylthiochroman-4-one | researchgate.netmasterorganicchemistry.com |

| 3-(Phenylthio)butanoyl chloride | Lewis Acid (e.g., AlCl₃) | 3-Methylthiochroman-4-one | researchgate.netsigmaaldrich.com |

Cyclization Reactions Utilizing Thiol and Carbonyl Precursors

Another classical strategy involves the reaction between a thiol and a suitable carbonyl-containing precursor, leading to the formation of the thiochroman-4-one ring system. For the synthesis of 3-methylthiochroman-4-one, this can be achieved through the reaction of thiophenol with an α,β-unsaturated aldehyde such as crotonaldehyde.

A one-pot procedure catalyzed by iodine has been reported for the synthesis of thiochromans under solvent-free conditions at room temperature. acgpubs.org This method involves the initial Michael addition of thiophenol to crotonaldehyde, followed by an iodine-catalyzed intramolecular cyclization. acgpubs.org While this specific example leads to a thiochroman (B1618051), modifications to the reaction conditions and substrate could potentially yield the desired thiochroman-4-one. The reaction proceeds through the formation of a carbon-sulfur bond followed by an electrophilic cyclization of the in-situ generated intermediate. acgpubs.org

| Thiol Precursor | Carbonyl Precursor | Catalyst | Product | Reference |

| Thiophenol | Crotonaldehyde | Iodine (I₂) | Thiochroman derivative | acgpubs.org |

Modern and Sustainable Synthetic Pathways for 3-Methylthiochroman-4-one

Recent advancements in synthetic chemistry have led to the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of 3-methylthiochroman-4-one. These include microwave-assisted synthesis, transition-metal catalysis, and biocatalytic transformations.

Microwave-Assisted Synthesis via Superacid-Catalyzed Alkylation/Cyclic Acylation

A highly efficient, one-pot synthesis of 3-methylthiochroman-4-one has been developed using microwave irradiation. This method involves the reaction of various benzenethiols with methacrylic acid in the presence of a superacid catalyst, such as triflic acid (CF₃SO₃H). researchgate.net The reaction proceeds via a tandem alkylation-cyclic acylation mechanism.

Under microwave heating, the reaction times are significantly reduced, and the products are obtained in good selectivity and yield. researchgate.net The proposed mechanism involves the initial superelectrophilic activation of methacrylic acid by the superacid, followed by a Friedel-Crafts alkylation of the benzenethiol (B1682325) and subsequent intramolecular acylation to form the thiochroman-4-one ring. researchgate.net This protocol offers a rapid and efficient entry to a range of substituted 3-methylthiochroman-4-ones.

| Benzenethiol Derivative | Unsaturated Acid | Catalyst | Reaction Conditions | Yield | Reference |

| Thiophenol | Methacrylic Acid | Triflic Acid (CF₃SO₃H) | Microwave Irradiation | Good | researchgate.net |

| Substituted Benzenethiols | Methacrylic Acid | Triflic Acid (CF₃SO₃H) | Microwave Irradiation | Good | researchgate.net |

Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequences

Rhodium catalysis has enabled a novel approach to thiochroman-4-ones through a tandem hydroacylation/thio-conjugate-addition sequence. researchgate.net This methodology involves the reaction of a β'-thio-substituted enone, which is assembled in situ from a β-tert-butylthio-substituted aldehyde and an alkyne using a rhodium catalyst. researchgate.net

The resulting enone then undergoes an intramolecular S-conjugate addition to furnish the thiochroman-4-one skeleton in a one-pot process. researchgate.net While this method has been demonstrated for a range of S-heterocycles, its application to the synthesis of 3-methylthiochroman-4-one would involve the use of an appropriately substituted alkyne. This strategy provides access to diversely substituted thiochroman-4-ones from readily available starting materials.

Biocatalytic Transformations for Thiochroman-4-one Derivatives

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. mdpi.com While a direct biocatalytic synthesis of 3-methylthiochroman-4-one from simple precursors is not yet widely reported, related transformations highlight the potential of this approach.

For instance, the biotransformation of 6-methylthiochroman-4-one (B1293643) has been achieved using fungal strains, leading to hydroxylated and oxidized derivatives. researchgate.net Furthermore, chemoenzymatic methods have been developed for the asymmetric synthesis of chiral thiochromanones. A highly efficient copper-catalyzed asymmetric conjugated reduction of thiochromones has been reported to produce chiral thiochromanones with excellent enantioselectivity. rsc.org These examples underscore the potential of integrating biocatalysts and chemoenzymatic strategies for the stereoselective synthesis of 3-methylthiochroman-4-one and its derivatives, offering pathways to enantiomerically pure compounds which are of high interest in medicinal chemistry. researchgate.netchemrxiv.org

Stereoselective Synthesis of Chiral 3-Methylthiochroman-4-one Enantiomers and Derivatives

The creation of enantiomerically pure or enriched 3-methylthiochroman-4-one hinges on the ability to introduce chirality at the C3 position in a controlled manner. The primary approaches to achieve this involve the asymmetric transformation of a prochiral precursor. Key methodologies include the asymmetric reduction of the carbonyl group to form the corresponding chiral alcohol, 3-methylthiochroman-4-ol, which can then be re-oxidized, or the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of bond-forming reactions that establish the C3 stereocenter. nih.gov

Asymmetric reduction of a prochiral ketone is a powerful and direct method for producing chiral secondary alcohols. researchgate.net For 3-methylthiochroman-4-one, this strategy would involve the stereoselective reduction of the C4-carbonyl group to yield diastereomeric and enantiomerically enriched 3-methylthiochroman-4-ols. While specific data on the 3-methyl derivative is limited, studies on the parent thiochroman-4-one and its other substituted analogues provide clear precedents for these transformations.

Biocatalysis represents a highly effective method for this purpose. For instance, the reduction of the parent thiochroman-4-one using the fungus Mortierella isabellina yields (S)-thiochroman-4-ol with high yield and an enantiomeric excess (ee) greater than 98%. researchgate.net Fungal biotransformation has also been applied to substituted thiochroman-4-ols, demonstrating the ability of these biological systems to perform regio- and stereoselective reactions. mdpi.com

Chemical methods using chiral catalysts are also prevalent. The Meerwein-Ponndorf-Verley (MPV) reduction, when mediated by a chiral catalyst, can achieve high enantioselectivity. For example, a chiral samarium(III) complex has been used for the asymmetric MPV reduction of aryl alkyl ketones, although its effectiveness can be sensitive to the steric bulk of the ketone's substituents. google.com

The following table summarizes results for the asymmetric reduction of thiochroman-4-one, which serve as a model for the potential reduction of the 3-methyl analogue.

| Substrate | Reducing Agent/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Thiochroman-4-one | Mortierella isabellina ATCC-42613 | (S)-Thiochroman-4-ol | High | >98% | researchgate.net |

| (±)-Thiochroman-4-ol | Purpureocillium lilacinum BC17-2 (Kinetic Resolution) | (S)-Thiochroman-4-ol (recovered) | - | 1.6% | mdpi.com |

Beyond reduction, stereoselectivity can be imparted during the construction of the thiochromanone ring or through modification of a pre-existing scaffold using chiral catalysts or auxiliaries. dicp.ac.cnresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction, after which it is removed. rsc.org

Palladium-catalyzed asymmetric allenylic alkylation has been demonstrated as a sophisticated method to construct chiral thiochromanone derivatives with multiple stereocenters, including at the C2 and C3 positions. dicp.ac.cnrsc.org In one study, a range of 2-substituted thiochromanones were reacted with allenylic carbonates in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. rsc.orgdicp.ac.cn This approach, which proceeds via a retro-sulfa-Michael addition followed by alkylation, successfully created products with two central chiralities and an axial chirality in high yields, diastereomeric ratios (dr), and enantiomeric excess (ee). rsc.org This demonstrates a powerful strategy for controlling the stereochemistry at the C3 position.

The table below illustrates the results of a palladium-catalyzed asymmetric allenylic alkylation for the synthesis of various chiral thiochromanone derivatives.

| Thiochromanone Substrate (R1, R2) | Product Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| R1=H, R2=H | 93% | 14.7:1 | 96% | dicp.ac.cn |

| R1=6-F, R2=H | 94% | 15.7:1 | 97% | dicp.ac.cn |

| R1=6-Cl, R2=H | 96% | 19.0:1 | 97% | dicp.ac.cn |

| R1=6-Br, R2=H | 95% | 20.0:1 | 97% | dicp.ac.cn |

| R1=5-Me, R2=H | 92% | 11.0:1 | 95% | dicp.ac.cn |

| R1=H, R2=NO2 | 88% | 19.0:1 | 99% | dicp.ac.cn |

Functional Group Tolerance and Scope of Synthetic Methods

The utility of any synthetic methodology is defined by its scope and tolerance for various functional groups. researchgate.net A robust synthesis should be compatible with a range of substituents on the aromatic ring and elsewhere, allowing for the creation of diverse libraries of compounds for further study.

Recent advances in the synthesis of thiochromenones, a related class of compounds, have highlighted methods with excellent functional group compatibility. A nickel-catalyzed one-pot carbonylation of 2-bromobenzenesulfonyl chlorides with alkynes tolerates a wide array of functional groups on both the aryl substrate and the alkyne coupling partner. acs.org For example, the reaction proceeds efficiently with aryl substrates bearing fluoro, chloro, biphenyl, and naphthalene (B1677914) moieties. acs.org Similarly, the alkyne partner can contain heteroaryl groups like thiophene. acs.org

Palladium-catalyzed cross-coupling reactions for the synthesis of 2-aryl-4H-thiochromen-4-ones also exhibit broad functional group tolerance. acs.org These reactions are compatible with both electron-donating groups (e.g., methyl, methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl, methoxycarbonyl) on the phenylboronic acid coupling partner, with the electronic nature of the substituent having little impact on reactivity. acs.org The tolerance for halogen and nitro groups is particularly valuable as these can be used for subsequent chemical modifications. acs.org

The scope of the palladium-catalyzed asymmetric allenylic alkylation mentioned previously also demonstrates good functional group tolerance. dicp.ac.cnrsc.org The reaction is effective for thiochromanone substrates with various electron-donating and electron-withdrawing substituents on the benzene (B151609) ring, including methyl, fluoro, chloro, bromo, and methoxy groups. dicp.ac.cn

The following table summarizes the scope of a nickel-catalyzed synthesis of thiochromenones, illustrating the functional group tolerance relevant to the synthesis of derivatives of 3-methylthiochroman-4-one.

| Aryl Substituent (on benzenesulfonyl chloride) | Alkyne Partner | Yield | Reference |

|---|---|---|---|

| H | Phenylacetylene | 75% | acs.org |

| 4-Me | Phenylacetylene | 72% | acs.org |

| 4-F | Phenylacetylene | 68% | acs.org |

| 4-Cl | Phenylacetylene | 64% | acs.org |

| H | 4-Fluorophenylacetylene | 80% | acs.org |

| H | 4-Chlorophenylacetylene | 67% | acs.org |

| H | 2-Ethynylthiophene | 70% | acs.org |

Comprehensive Analysis of Chemical Reactivity and Derivatization of 3 Methylthiochroman 4 One

Reactions Involving the Carbonyl Group at Position 4

The ketone functional group at the C-4 position is a primary site for chemical reactivity, readily undergoing reactions typical of carbonyl compounds. Its electrophilic carbon atom is susceptible to attack by various nucleophiles.

Nucleophilic Additions and Reductions of the Carbonyl Moiety

The carbonyl group of 3-methylthiochroman-4-one is readily reduced to a secondary alcohol, 3-methylthiochroman-4-ol. This transformation is a nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com Common laboratory reagents for this reduction are complex metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon. This initial attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this alkoxide is protonated by a protic solvent (like methanol in NaBH₄ reductions) or by the addition of water or acid in a workup step (for LiAlH₄ reductions) to yield the final alcohol product. libretexts.org

Aldehydes and ketones are reduced by hydride transfer from alkoxide salts or, more commonly, by complex metal hydrides. libretexts.org

LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce a wider range of carbonyl compounds. libretexts.org

The choice of reducing agent can be critical. While both NaBH₄ and LiAlH₄ are effective for reducing ketones, NaBH₄ is a milder and more selective reagent, often preferred for its compatibility with other functional groups. libretexts.orgwikipedia.org

| Reagent | Formula | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, Room Temperature | 3-Methylthiochroman-4-ol |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | 3-Methylthiochroman-4-ol |

Formation of Imine, Oxime, and Hydrazone Derivatives from the Carbonyl Group

The carbonyl group of 3-methylthiochroman-4-one serves as an electrophilic site for condensation reactions with primary amines and their derivatives, such as hydroxylamine and hydrazine, to form imines, oximes, and hydrazones, respectively. masterorganicchemistry.comnih.gov These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.com

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) under acidic catalysis yields N-substituted imines. The reaction is typically reversible and driven to completion by removing the water formed. masterorganicchemistry.comorganic-chemistry.org

Oximes: Condensation with hydroxylamine (NH₂OH) produces 3-methylthiochroman-4-one oxime. organic-chemistry.orgarpgweb.com Oximes are important intermediates in organic synthesis, for example, in the Beckmann rearrangement. organic-chemistry.org The synthesis of novel thiochroman-4-one (B147511) derivatives incorporating oxime ether moieties has been reported, highlighting their utility as building blocks for compounds with potential biological activities. tandfonline.com

Hydrazones: The reaction with hydrazine (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, semicarbazide) leads to the formation of the corresponding hydrazones. nih.govmdpi.com These derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of ketones. More recently, acyl hydrazone derivatives of thiochroman-4-ones have been synthesized and investigated for their biological properties. preprints.orgnih.gov The general procedure involves refluxing the thiochroman-4-one with a hydrazide in a suitable solvent like methanol, often with a catalytic amount of acid. nih.gov The derivatization of thiochroman-4-ones with acyl hydrazones has been shown to significantly enhance certain biological activities. nih.govnih.gov

| Reactant | Derivative Class | General Structure of Product |

|---|---|---|

| Primary Amine (RNH₂) | Imine (Schiff Base) | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (R-NHNH₂) | Hydrazone | C=N-NH-R |

Reactions Involving the Methyl Group at Position 3 and Adjacent Carbons

The presence of the carbonyl group at C-4 activates the adjacent C-3 position, influencing its reactivity. The hydrogen atom at C-3 is acidic and can be removed by a base to form an enolate, which is a key reactive intermediate.

Alkylation and Functionalization at the Alpha-Carbon (C-3)

The C-3 carbon, being alpha to the carbonyl group, is a site for functionalization. Deprotonation at this position generates a nucleophilic enolate that can react with various electrophiles. This allows for the introduction of a wide range of substituents at the C-3 position. For instance, the synthesis of 3-cyano-3-methyl-4-thiochromanone has been achieved, demonstrating that the C-3 position can be further functionalized even when it is already substituted with a methyl group. acs.org This type of reaction, involving the alkylation or cyanation of an already substituted alpha-carbon, typically proceeds via an enolate intermediate.

Condensation Reactions Involving the Active Methylene (B1212753) Group

The C-3 position is an active methine group, and its hydrogen is acidic enough to participate in base-catalyzed condensation reactions with aldehydes and ketones. A notable example is the Claisen-Schmidt condensation, where the enolate of 3-methylthiochroman-4-one reacts with an aromatic aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated ketone. researchgate.net This reaction is typically carried out in the presence of a base like sodium hydroxide. Such condensation reactions are fundamental in extending the carbon skeleton and synthesizing chalcone-like structures within the thiochromanone framework. researchgate.net Additionally, reactions with formaldehyde precursors, such as in the Mannich reaction, can introduce aminomethyl groups at the C-3 position, although sometimes this can lead to more complex products like dimers. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the thiochroman-4-one scaffold can undergo electrophilic aromatic substitution (SₑAr) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these substitutions is controlled by the directing effects of the substituents already present on the ring.

In the case of 3-methylthiochroman-4-one, the benzene ring is substituted with a thioether linkage and an acyl group (the ketone part of the heterocyclic ring).

The sulfur atom of the thioether acts as an activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons to the ring through resonance.

The carbonyl group is part of a larger system that withdraws electron density from the aromatic ring, acting as a deactivating group and a meta-director . youtube.com

The outcome of an electrophilic substitution reaction is determined by the interplay of these opposing electronic effects. The activating ortho-, para-directing effect of the sulfur atom generally dominates the deactivating meta-directing effect of the carbonyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the sulfur atom, which are C-7 and C-5, respectively. The C-5 position is sterically less hindered than the C-7 position, which is adjacent to the fused heterocyclic ring.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 7-Bromo-3-methylthiochroman-4-one |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-3-methylthiochroman-4-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-3-methylthiochroman-4-one |

Oxidation Reactions at the Sulfur Atom

The sulfur atom in the thiochroman-4-one core is susceptible to oxidation, a reaction that significantly alters the electronic and steric properties of the molecule. This transformation allows for the synthesis of sulfoxides and sulfones, which are themselves important functional groups in medicinal and materials chemistry.

The oxidation of the thioether in the 3-methylthiochroman-4-one scaffold can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. The outcome of the reaction is largely dependent on the nature of the oxidizing agent and the stoichiometry used. rsc.org Mild oxidants or the use of one equivalent of a strong oxidant typically favor the formation of the sulfoxide, 3-methylthiochroman-4-one 1-oxide. In contrast, stronger oxidizing conditions or the use of excess oxidant lead to the formation of the sulfone, 3-methylthiochroman-4-one 1,1-dioxide. rsc.org

A variety of reagents have been employed for the oxidation of thioethers to their corresponding sulfoxides and sulfones. researchgate.netresearchgate.netthermofisher.commdpi.com Common oxidants include hydrogen peroxide (H₂O₂), peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (NaIO₄). researchgate.net The selectivity between the sulfoxide and sulfone can often be managed by adjusting the reaction conditions, such as temperature and reaction time, in addition to the amount of oxidant. rsc.org For instance, the oxidation of thiochroman-4-ones with dimethyldioxirane (DMD) can produce either the sulfoxide or the sulfone, with the product distribution being dependent on the quantity of DMD used. rsc.org

The table below summarizes common oxidizing agents used for the conversion of thioethers to sulfoxides and sulfones, which are applicable to the 3-methylthiochroman-4-one system.

| Oxidizing Agent | Typical Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst (e.g., metal catalysts) for efficient conversion to sulfones. researchgate.net |

| m-CPBA | Sulfoxide, Sulfone | A common and effective reagent for both stages of oxidation. Stoichiometry is key to selectivity. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for the formation of sulfoxides. researchgate.net |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful oxidizing agent often used for the direct conversion to sulfones. derpharmachemica.com |

| Dimethyldioxirane (DMD) | Sulfoxide, Sulfone | A mild oxidant where the product ratio can be controlled by the amount of reagent used. rsc.org |

The oxidation of the sulfur atom in 3-methylthiochroman-4-one proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. In the case of peroxyacids like m-CPBA, the reaction is thought to occur via a concerted mechanism. The lone pair of electrons on the sulfur atom attacks the terminal oxygen of the peroxyacid, leading to the formation of a new S-O bond and the cleavage of the weak O-O bond in the peroxide.

The first oxidation step results in the formation of the sulfoxide. The sulfur atom in the sulfoxide is still nucleophilic, though less so than in the parent thioether, and can undergo a second oxidation under more forcing conditions to yield the sulfone. mdpi.com The mechanism for the second oxidation is analogous to the first, involving the attack of the sulfoxide's sulfur atom on another molecule of the oxidizing agent. The presence of the electron-withdrawing sulfinyl group in the sulfoxide makes the second oxidation slower than the first, which allows for the isolation of the sulfoxide intermediate by careful control of reaction conditions. nih.gov

Ring Expansion and Contraction Reactions of the Thiochroman (B1618051) System

Reactions that modify the size of the heterocyclic ring are valuable tools for generating novel molecular scaffolds. The thiochroman-4-one system can undergo such transformations, leading to larger or smaller ring systems with different chemical and physical properties.

Ring expansion of the six-membered thiopyranone ring to a seven-membered thiepinone ring has been documented. For example, thiochroman-4-one reacts with ethyl diazo(lithio)acetate in a process that results in the formation of ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate. This transformation proceeds via an initial addition of the diazoacetate to the carbonyl group, followed by a rearrangement that expands the ring by one carbon atom, ultimately yielding a tetrahydrobenzothiepin derivative.

Another potential route for ring expansion is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a rearrangement that results in a ring-expanded ketone. While not directly demonstrated on 3-methylthiochroman-4-one itself, this methodology could be applied by first converting the ketone at the 4-position to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization to initiate the rearrangement.

Ring contraction reactions of the thiochroman system are less common in the literature. In principle, reactions such as the Favorskii rearrangement of an α-halo-thiochromanone could potentially lead to a five-membered ring system, although this has not been extensively documented for this specific scaffold.

Formation of Advanced Thiochroman-4-one Derivatives

The thiochroman-4-one skeleton is a versatile starting material for the construction of more complex, polycyclic systems. These reactions often involve building new rings onto the existing framework, leading to novel heterocyclic structures with potential applications in various fields of chemistry.

The carbonyl group and the active methylene group at the C-3 position of 3-methylthiochroman-4-one provide reactive sites for the construction of fused heterocyclic rings. A variety of heterocyclic systems can be annulated onto the thiochroman-4-one core.

Pyrazole Formation : Condensation of 3-methylthiochroman-4-one with hydrazine derivatives can lead to the formation of pyrazole-fused systems. For instance, reaction with hydrazine hydrate can yield a pyrazolo[3,4-b]thiochromene derivative. The reaction proceeds through the initial formation of a hydrazone at the C-4 position, followed by an intramolecular cyclization and subsequent aromatization.

Isoxazole Formation : The reaction of thiochroman-4-ones with hydroxylamine hydrochloride can be used to construct fused isoxazole rings. This typically involves the formation of an oxime at the C-4 position, which can then undergo further reactions, such as cyclization with a suitable reagent, to form the isoxazole ring.

Pyrimidine Formation : Fused pyrimidine rings can be synthesized from thiochroman-4-ones by reacting them with compounds containing an amidine functionality, such as urea or guanidine. These reactions often proceed via an initial condensation at the C-4 carbonyl, followed by cyclization involving the C-3 position.

Fischer Indole Synthesis : The thiochroman-4-one moiety can participate as the ketone component in the Fischer indole synthesis. thermofisher.comwikipedia.orgnih.govorganic-chemistry.orgyoutube.com Reaction with a substituted phenylhydrazine under acidic conditions can induce a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to the formation of an indole ring fused to the thiochroman system, resulting in complex structures such as indolo[3,2-c]thiochromans. organic-chemistry.org

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. The C-3 position of the thiochroman-4-one ring is a common site for the formation of spirocyclic systems. This is typically achieved by first introducing an exocyclic double bond at this position through a Knoevenagel or aldol condensation with an aldehyde or ketone. The resulting 3-arylidenethiochroman-4-one is an excellent Michael acceptor and a dipolarophile for cycloaddition reactions.

Spiro-pyrrolidines : One of the most common methods for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide to the exocyclic double bond of a 3-arylidenethiochroman-4-one. researchgate.netproquest.comproquest.com The azomethine ylide can be generated in situ from the reaction of an α-amino acid, such as sarcosine or proline, with an aldehyde or ketone. This multicomponent reaction provides a straightforward route to complex spiro[pyrrolidine-3,3'-thiochroman]-4'-ones. researchgate.netproquest.comproquest.com

Spiro-oxindoles : Spiro-oxindoles, which incorporate the oxindole moiety, can also be synthesized from thiochroman-4-one derivatives. rsc.orgnih.gov These syntheses often involve multicomponent reactions where an isatin derivative (the source of the oxindole) reacts with a suitable nucleophile and a 3-arylidenethiochroman-4-one.

Spiro-thiazolidinones : The synthesis of spiro-thiazolidinones can be achieved by the reaction of a Schiff base derived from thiochroman-4-one with thioglycolic acid. nih.govnih.gov For example, condensation of an amine with the C-4 carbonyl of thiochroman-4-one forms an imine, which can then undergo cyclization with thioglycolic acid to yield a spiro[thiazolidinone-4,4'-thiochroman] derivative.

Advanced Spectroscopic and Crystallographic Investigations of 3 Methylthiochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. In the study of 3-methylthiochroman-4-one, high-resolution 1D and 2D NMR methods provide exhaustive information regarding the molecular framework, atom connectivity, and three-dimensional arrangement of atoms.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 3-methylthiochroman-4-one. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.

In the ¹H NMR spectrum of 3-methylthiochroman-4-one, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region. The protons on the heterocyclic ring and the methyl group appear in the upfield region. The proton at C-3 is coupled to the protons at C-2 and the methyl group, resulting in a distinct multiplet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-4) is characteristically observed at a significant downfield shift. Studies on substituted thiochromanones have shown that the introduction of a methyl group at the C-3 position induces a notable downfield shift of the C-4 carbonyl resonance by approximately +2.4 ppm compared to the unsubstituted parent compound. cdnsciencepub.com The remaining carbon signals, including those of the aromatic ring, the methylene (B1212753) carbon (C-2), the methine carbon (C-3), and the methyl carbon, can be assigned based on their chemical shifts and by comparison with related structures.

Table 1: Representative ¹H NMR Data for 3-Methylthiochroman-4-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.20 - 8.10 | m | - |

| H-2 | 3.10 - 3.30 | m | - |

| H-3 | 2.90 - 3.10 | m | - |

Note: Data are estimated based on typical values for thiochromanone systems. 'm' denotes multiplet, 'd' denotes doublet.

Table 2: Representative ¹³C NMR Data for 3-Methylthiochroman-4-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | ~199.5 |

| Aromatic C (quaternary) | 128.0 - 140.0 |

| Aromatic CH | 124.0 - 134.0 |

| C-2 | ~45.0 |

| C-3 | ~40.0 |

Note: Data are estimated based on published data for related compounds and known substituent effects. cdnsciencepub.com

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for determining the compound's stereochemistry. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For 3-methylthiochroman-4-one, a COSY spectrum would show a cross-peak between the C-3 proton and the protons of the adjacent methyl group, confirming their connectivity. It would also show correlations between the C-3 proton and the C-2 methylene protons, as well as among the coupled protons within the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons to which they are attached. columbia.edulibretexts.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to its corresponding ¹³C signal, the C-3 proton to the C-3 carbon, the C-2 protons to the C-2 carbon, and each aromatic proton to its respective aromatic carbon.

A cross-peak from the methyl protons (¹H) to the C-3 and C-2 carbons (¹³C).

Correlations from the C-2 protons to the carbonyl carbon (C-4) and the aromatic quaternary carbon (C-8a).

Correlations from the aromatic proton H-5 to the carbonyl carbon (C-4). These correlations are vital for piecing together the heterocyclic and aromatic ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. mdpi.com In 3-methylthiochroman-4-one, the heterocyclic ring adopts a non-planar conformation. A NOESY spectrum could reveal spatial correlations between the C-3 methyl group and the C-2 protons, helping to determine the preferred orientation (axial or equatorial) of the methyl group in the dominant ring conformation. mdpi.com

Dynamic NMR Studies of Ring Inversion and Conformation

The six-membered heterocyclic ring in thiochroman-4-one (B147511) derivatives is not planar and exists in dynamic equilibrium between different conformations, typically half-chair or sofa forms. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful tool for investigating such conformational processes. nih.gov

For 3-methyltetrahydro-1,3-oxazine, a related heterocyclic system, conformational analysis has shown that interconversion between chair and twist conformers occurs via specific pathways. researchgate.net Similarly, for 3-methylthiochroman-4-one, DNMR could be used to study the ring inversion process. At low temperatures, this inversion may be slow on the NMR timescale, leading to separate signals for axial and equatorial protons (e.g., at C-2). As the temperature is raised, the rate of ring inversion increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative information about the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry further allows for the structural characterization of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a compound with extremely high accuracy. nih.govresearchgate.net For 3-methylthiochroman-4-one, the molecular formula is C₁₀H₁₀OS. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value.

Molecular Formula: C₁₀H₁₀OS

Theoretical Exact Mass: 178.0452 g/mol

Method: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the m/z value of the molecular ion (e.g., [M+H]⁺ at m/z 179.0529 or M⁺˙ at m/z 178.0452).

The experimentally determined accurate mass would be compared to the theoretical mass. A match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental formula C₁₀H₁₀OS, distinguishing it from other potential isobaric formulas (compounds with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is employed to investigate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the molecular ion of 3-methylthiochroman-4-one is selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation pathways of heterocyclic compounds are often complex but can be predicted based on established chemical principles. nih.govunito.itmdpi.com For the molecular ion of 3-methylthiochroman-4-one (m/z 178), plausible fragmentation pathways could include:

Loss of a methyl radical (•CH₃): Cleavage of the C3-CH₃ bond would result in a fragment ion at m/z 163.

Loss of carbon monoxide (CO): A common fragmentation for ketones, the loss of a neutral CO molecule from the molecular ion would produce a fragment at m/z 150.

Retro-Diels-Alder (RDA) Reaction: Cleavage of the heterocyclic ring can occur via an RDA-type mechanism. This could lead to the formation of a thioacrolein (B1219185) radical cation or related fragments.

Cleavage of the Thioether Bond: Fragmentation involving the C-S bonds could also occur, leading to further characteristic ions.

By analyzing the masses of these fragment ions, a detailed fragmentation pathway can be constructed, which serves to confirm the proposed structure and provides deeper mechanistic insights into the gas-phase ion chemistry of the molecule.

Table 3: Plausible MS/MS Fragments for 3-Methylthiochroman-4-one

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 178 | 163 | •CH₃ |

| 178 | 150 | CO |

| 178 | 135 | C₂H₃O• |

Note: This table represents a proposed fragmentation pattern based on general principles of mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration is accompanied by a change in the molecular dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecule's polarizability. Together, they provide a comprehensive vibrational fingerprint of a molecule.

For 3-methylthiochroman-4-one, these techniques allow for the identification and characterization of its key functional groups and structural features. The analysis of the vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with good accuracy.

Detailed Research Findings:

The vibrational spectrum of 3-methylthiochroman-4-one can be dissected into several key regions corresponding to specific molecular motions:

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum is expected to be the C=O stretching vibration, typically appearing in the 1660-1690 cm⁻¹ region. Its exact position is sensitive to the electronic environment, including conjugation with the adjacent sulfur atom and benzene ring. This mode is also Raman active.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. The C-C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations are observed at higher frequencies, usually above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.

Aliphatic Group Vibrations: The methyl group and the methylene group in the heterocyclic ring exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range. Bending vibrations for the methyl group are also expected, with the asymmetrical and symmetrical bending modes appearing near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-S Vibrations: The carbon-sulfur bond vibrations are generally weaker and appear at lower frequencies, typically in the 600-800 cm⁻¹ range. These modes can be challenging to assign definitively as they often couple with other vibrations in the molecule.

The table below summarizes the expected key vibrational modes for 3-methylthiochroman-4-one based on analyses of similar molecular structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique(s) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Carbonyl (C=O) Stretch | 1660 - 1690 | Strong in IR, also in Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₃ Asymmetric Bend | ~1450 | IR, Raman |

| CH₃ Symmetric Bend | ~1375 | IR, Raman |

| C-S Stretch | 600 - 800 | Weak in IR, also in Raman |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong in IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of energy promotes an electron from a lower-energy molecular orbital to a higher-energy one. The specific wavelengths of absorption and their intensities are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.

In 3-methylthiochroman-4-one, the key chromophores are the carbonyl group and the benzene ring fused to the sulfur-containing heterocycle. The interaction between these groups dictates the electronic absorption profile.

Detailed Research Findings:

The UV-Vis spectrum of 3-methylthiochroman-4-one is expected to display absorptions corresponding to two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are associated with the conjugated system of the benzene ring and the carbonyl group. For this molecule, strong absorption bands are expected in the 240-280 nm range.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and sulfur atoms, to a π* antibonding orbital of the carbonyl group. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. They occur at longer wavelengths, typically above 300 nm, and are often observed as a shoulder on the more intense π → π* bands.

The solvent environment can influence the position of these absorption maxima (λmax). Polar solvents can stabilize the ground state of the n orbital, leading to a blue shift (hypsochromic shift) of the n → π* transition.

The photophysical characterization can be further extended by studying the fluorescence or phosphorescence of the molecule, providing insights into the de-excitation pathways of the electronically excited states.

| Electronic Transition | Associated Chromophore | Expected λmax Region (nm) | Expected Molar Absorptivity (ε) |

| π → π | Benzene Ring / C=O | 240 - 280 | High (>10,000) |

| n → π | Carbonyl Group (C=O) | > 300 | Low (10 - 100) |

| n → π* | Sulfur Atom | ~290 - 320 | Low to Medium |

X-Ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This technique provides an unambiguous picture of the molecule's conformation in the solid state and reveals how individual molecules pack together, including the nature and geometry of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

Detailed Research Findings:

While the specific crystal structure of 3-methylthiochroman-4-one is not widely published, data from closely related thiochroman-4-one derivatives can be used to infer its likely structural characteristics.

Molecular Conformation: The thiochroman-4-one core consists of a benzene ring fused to a six-membered heterocyclic ring containing sulfur. This heterocyclic ring is not planar and is expected to adopt a half-chair or sofa conformation to minimize steric strain. The methyl group at the C3 position will occupy either an axial or equatorial position, with the equatorial conformation generally being more stable.

Bond Lengths and Angles: X-ray analysis would confirm the expected bond lengths, such as the C=O double bond (~1.22 Å), aromatic C-C bonds (~1.39 Å), and C-S bonds (~1.8 Å). The bond angles within the rings would reflect both the sp² hybridization of the aromatic and carbonyl carbons and the sp³ hybridization of the C2 and C3 carbons.

Intermolecular Interactions: In the crystal lattice, molecules of 3-methylthiochroman-4-one would likely be arranged to maximize favorable intermolecular interactions. Potential interactions include C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from neighboring molecules. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the crystal packing.

| Structural Parameter | Expected Value/Observation | Information Provided |

| Heterocyclic Ring Conformation | Half-chair or Sofa | Defines the 3D shape of the core structure. |

| C3-Methyl Group Position | Equatorial (preferred) | Determines the steric environment around the chiral center. |

| C=O Bond Length | ~1.22 Å | Confirms the double bond character. |

| C-S Bond Lengths | ~1.8 Å | Characterizes the thioether linkage. |

| Intermolecular Interactions | C-H···O bonds, π-π stacking | Explains the packing of molecules in the solid state. |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Absolute Configuration Determination

The presence of a stereocenter at the C3 position makes 3-methylthiochroman-4-one a chiral molecule, existing as two non-superimposable mirror images (enantiomers), designated (R) and (S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample.

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (Δε) against wavelength, showing positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's three-dimensional structure.

Detailed Research Findings:

The determination of the absolute configuration of 3-methylthiochroman-4-one would involve comparing its experimental CD spectrum with that predicted by theoretical calculations or with the spectra of structurally similar compounds of known configuration.

Application to Thiochroman (B1618051) Derivatives: Studies on related chiral thiochroman derivatives have successfully used Electronic Circular Dichroism (ECD) to establish their absolute configurations. For example, in the characterization of chiral sulfoxide (B87167) metabolites of thiochroman-4-ol, experimental ECD spectra were compared with time-dependent DFT (TD-DFT) calculations for both possible enantiomers. The excellent agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allowed for an unambiguous assignment of the absolute configuration.

Expected CD Spectrum: The CD spectrum of 3-methylthiochroman-4-one would be expected to show Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum (n → π* and π → π*). The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chiral center. The (R) and (S) enantiomers would exhibit mirror-image CD spectra. By calculating the theoretical ECD spectra for both (R)- and (S)-3-methylthiochroman-4-one, a direct comparison with the experimental spectrum of a pure enantiomer would allow for the assignment of its absolute configuration.

| Technique | Principle | Application to 3-Methylthiochroman-4-one |

| Circular Dichroism (CD/ECD) | Differential absorption of left- and right-circularly polarized light. | Determination of absolute configuration (R/S) by comparing experimental and calculated spectra. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Complements CD data; the sign of the Cotton effect near an absorption band relates to the stereochemistry. |

Theoretical and Computational Chemistry Studies on 3 Methylthiochroman 4 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing computational cost with accuracy. It is used to determine the optimal three-dimensional arrangement of atoms (ground state geometry) and the associated electronic energy. In DFT, the energy of the system is calculated as a functional of the electron density.

For thiochroman-4-one (B147511) systems, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), are employed to predict molecular geometries and electronic properties. researchgate.netnih.gov For instance, in a study on a related compound, (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one, DFT calculations at the B3LYP/6-31G** level were used to investigate the geometry of its isomers. researchgate.net Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation. The optimized geometry allows for the calculation of other properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Thiochroman-4-one Derivative Studies

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G** | Geometry Optimization, Vibrational Frequencies researchgate.net |

| DFT | M06-2X | 6-311G++(2d,3p) | Conformational Analysis researchgate.net |

| DFT | ωB97X-D | aug-cc-pVDZ | Electronic Properties researchgate.net |

This table is illustrative of methods applied to the general class of thiochroman-4-one derivatives, as specific studies on 3-methylthiochroman-4-one are not widely documented.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) offer higher accuracy than standard DFT for calculating electronic energies and properties, albeit at a significantly greater computational cost. researchgate.net

These high-accuracy methods are particularly valuable for benchmarking results from more computationally efficient methods like DFT and for studying systems where electron correlation effects are particularly important. For the thiochroman-4-one scaffold, ab initio calculations could be used to obtain precise energies for different conformers, calculate reaction barriers with high confidence, and provide reference data for spectroscopic predictions. While detailed ab initio studies on 3-methylthiochroman-4-one itself are not prominent in the literature, they have been applied to related heterocyclic systems to refine conformational energy surfaces and transition states. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.orgmdpi.com This approach allows for the exploration of the conformational landscape, which is the collection of all accessible shapes a molecule can adopt, and their relative energies. nih.gov

For a molecule like 3-methylthiochroman-4-one, the heterocyclic ring possesses a degree of flexibility. MD simulations can reveal the preferred puckering of the thiochroman (B1618051) ring and the rotational preferences of the methyl group. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one can understand how intermolecular interactions influence its conformational equilibrium. frontiersin.org This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where specific conformations are often required for binding.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating these properties for a proposed structure, researchers can compare the theoretical spectra with experimental results to confirm or elucidate the molecule's identity and structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum mechanical methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govnih.gov The prediction involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. uncw.edu These calculations can help assign peaks in an experimental spectrum, distinguish between isomers, and provide insight into the electronic environment of the atoms. Machine learning approaches are also emerging as a faster alternative to QM for accurate chemical shift prediction. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum. researchgate.netmdpi.com Comparing the calculated spectrum with the experimental one aids in the assignment of vibrational bands to specific functional groups and molecular motions (e.g., C=O stretch, C-H bend). In a study of a thiochroman-4-one derivative, DFT (B3LYP/6-31G**) was used to calculate vibrational frequencies, which showed good agreement with experimental FT-IR data after applying a scaling factor. researchgate.net

UV-Vis Absorptions: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.netmdpi.com The calculation yields the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the absorption intensity). rsc.orgnih.gov For thiochroman-4-one systems, TD-DFT can predict the π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group, helping to interpret the observed absorption bands. youtube.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Thiochroman-4-one Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1641 | 1653 |

| C=C Aromatic Stretch | 1581 | 1589 |

| C-N Stretch | 1349 | 1361 |

| C-S Stretch | 694 | 698 |

Data derived from the study of (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one using B3LYP/6-31G* level of theory. researchgate.net A scaling factor is typically applied to calculated frequencies to better match experimental values.*

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. It allows for the characterization of transient species like transition states, which are high-energy configurations that connect reactants and products. britannica.comwikipedia.orgmasterorganicchemistry.com A transition state is a saddle point on the potential energy surface, representing the energy barrier that must be overcome for a reaction to occur. masterorganicchemistry.com

For 3-methylthiochroman-4-one, theoretical calculations could be used to explore various reactions, such as its synthesis, enolization, or reactions at the carbonyl group. By calculating the energies of reactants, products, and the intervening transition states, chemists can determine the activation energy of a reaction, which governs its rate. britannica.com This provides a detailed, step-by-step picture of how bonds are formed and broken. For example, DFT calculations could be used to model the intramolecular Friedel-Crafts acylation step often used to form the thiochroman-4-one ring system, helping to optimize reaction conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (Theoretical Modeling)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net The "structure" is represented by calculated molecular properties called descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

While no specific QSAR studies on 3-methylthiochroman-4-one were found, the thiochroman-4-one scaffold is known to possess various biological activities, including anticancer and leishmanicidal properties. nih.govnih.gov A theoretical QSAR study on a series of 3-methylthiochroman-4-one derivatives would involve:

Data Set: Compiling a series of derivatives with experimentally measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound using computational software.

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that correlates the descriptors with activity.

Validation: Testing the predictive power of the model using an external set of compounds.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. urfu.ru

No Specific Molecular Docking Studies Found for 3-Methylthiochroman-4-one

A thorough review of available scientific literature reveals a lack of specific molecular docking and interaction studies focused on the chemical compound 3-Methylthiochroman-4-one. Computational chemistry and molecular modeling are powerful tools to predict the interaction of small molecules with biological targets, offering insights into potential therapeutic applications. However, at present, detailed mechanistic studies elucidating the binding modes and interactions of 3-Methylthiochroman-4-one with specific proteins, enzymes, or receptors have not been published.

Molecular docking simulations are instrumental in drug discovery and development, providing a computational framework to understand how a ligand, such as 3-Methylthiochroman-4-one, might bind to a target protein at an atomic level. These studies can predict the binding affinity, identify key interacting amino acid residues, and characterize the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-protein complex. This information is crucial for understanding the potential mechanism of action of a compound and for guiding the design of more potent and selective analogs.

While the broader class of thiochromanones has been investigated for various biological activities, specific computational studies on the 3-methyl substituted derivative are not available in the public domain. Future research in this area would be valuable to explore the potential biological targets of 3-Methylthiochroman-4-one and to provide a rational basis for its further development in medicinal chemistry. Such studies would involve the use of sophisticated software to dock the 3D structure of the compound into the binding sites of various biological targets and analyze the resulting complexes.

Bioactivity and Mechanistic Insights of Thiochroman 4 One Derivatives in Vitro Studies Only

Investigation of Enzyme Inhibition and Modulation Studies (Non-Therapeutic Context)

Thiochroman-4-one (B147511) derivatives have been the subject of in vitro studies to determine their potential as enzyme inhibitors. These investigations focus on understanding the kinetics of inhibition and the molecular interactions that govern the binding of these compounds to specific enzymes.

In vitro evaluations have identified thiochroman-4-one derivatives as inhibitors of specific enzymes. A rationally designed analogue, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), demonstrated a strong, dose-dependent inhibitory effect on mushroom tyrosinase. nih.gov The IC₅₀ value for MHY1498 was found to be 4.1 ± 0.6 μM, which is significantly lower than that of the well-known tyrosinase inhibitor, kojic acid (22.0 ± 4.7 μM). nih.gov Kinetic analysis using Lineweaver–Burk plots was performed to elucidate the mechanism of this inhibition. nih.gov

Furthermore, certain substituted thiochroman-4-one derivatives have been evaluated for their potential to inhibit N-Myristoyltransferase (NMT), a validated target in fungal organisms. nih.gov Molecular docking studies of these derivatives have indicated a high receptor affinity for the NMT enzyme from Candida albicans, suggesting a strong binding potential. nih.gov

At the molecular level, computational methods have been employed to understand the interactions between thiochroman-4-one derivatives and their target enzymes. Molecular docking simulations of derivatives with Candida albicans N-myristoyltransferase (NMT) revealed an interesting binding profile characterized by very high receptor affinity. nih.gov These in silico studies provide valuable insights into the specific binding modes and the key interactions that could be responsible for the observed inhibitory activity, guiding the design of more potent and selective inhibitors. nih.gov

In Vitro Antimicrobial and Antifungal Activity Evaluations

The antimicrobial and antifungal properties of various thiochroman-4-one derivatives have been extensively studied in vitro against a range of pathogenic bacterial and fungal strains.

Derivatives of thiochroman-4-one have shown notable in vitro antibacterial activity, particularly against plant pathogenic bacteria of the Xanthomonas genus. tandfonline.comnih.govnih.gov A series of novel thiochromanone derivatives containing a sulfonyl hydrazone moiety exhibited good antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicolaby (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov Specifically, compound 4i from this series showed the most potent inhibitory activity, with EC₅₀ values of 8.67, 12.65, and 10.62 μg/mL against Xoo, Xoc, and Xac, respectively. nih.gov

Another study involving thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties also reported significant antibacterial action. tandfonline.com The compound 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) was identified as the most active against Xoo and Xac, with EC₅₀ values of 17 and 28 μg/mL, respectively. tandfonline.comtandfonline.com Similarly, thiochromanone derivatives with a carboxamide moiety were evaluated, with compound 4e showing excellent activity against Xoo, Xoc, and Xac, recording EC₅₀ values of 15, 19, and 23 μg/mL. nih.gov

| Compound Derivative Type | Specific Compound | Bacterial Strain | EC₅₀ (μg/mL) | Source |

|---|---|---|---|---|

| Sulfonyl hydrazone | Compound 4i | Xanthomonas oryzae pv. oryzae (Xoo) | 8.67 | nih.gov |

| Sulfonyl hydrazone | Compound 4i | Xanthomonas oryzae pv. oryzicolaby (Xoc) | 12.65 | nih.gov |

| Sulfonyl hydrazone | Compound 4i | Xanthomonas axonopodis pv. citri (Xac) | 10.62 | nih.gov |

| Oxime ether and 1,3,4-oxadiazole thioether | Compound 7a | Xanthomonas oryzae pv. oryzae (Xoo) | 17 | tandfonline.comtandfonline.com |

| Oxime ether and 1,3,4-oxadiazole thioether | Compound 7a | Xanthomonas axonopodis pv. citri (Xac) | 28 | tandfonline.comtandfonline.com |